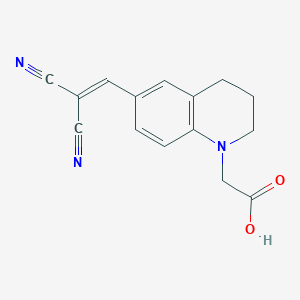

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline

Description

Introduction to N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline

Historical Context and Discovery in Heterocyclic Chemistry

The tetrahydroquinoline scaffold has been central to medicinal and materials chemistry since the 20th century. Early work focused on hydrogenation of quinolines to yield tetrahydroquinolines, which were valued for their bioactivity in antiparasitic agents like oxamniquine. The incorporation of electron-withdrawing groups, such as dicyanovinyl, emerged as a strategy to modulate electronic properties for optical applications. CDCQ’s synthesis likely stemmed from efforts to design fluorescent molecular rotors, where restricted intramolecular rotation enhances viscosity sensitivity.

Key Developmental Milestones

- 1970s–1980s : Fluorescent probes like DCQ (a structural analog) were developed to study actin polymerization, leveraging viscosity-dependent emission.

- 2000s–2010s : Electro-optic chromophores incorporating tetrahydroquinoline donors and dicyanovinyl acceptors demonstrated high nonlinear optical coefficients.

- 2020s : Electrochemical methods enabled selective hydrocyanomethylation of quinolines, expanding synthetic

Properties

IUPAC Name |

2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-8-12(9-17)6-11-3-4-14-13(7-11)2-1-5-18(14)10-15(19)20/h3-4,6-7H,1-2,5,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKCTKMTYNICJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694541 | |

| Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47072-52-6 | |

| Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is endothelial nitric oxide synthase (eNOS) . eNOS is an enzyme in vascular endothelial cells that produces nitric oxide (NO) from L-arginine. NO plays a physiologically beneficial role in the cardiovascular system, including vasodilation, protection of endothelial cell function, and anti-inflammation.

Mode of Action

2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid interacts with its target, eNOS, by increasing its phosphorylation at Ser1177. This interaction significantly increases NO production. Additionally, the compound induces the phosphorylation of Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ), and AMP-Activated Protein Kinase (AMPK).

Biochemical Pathways

The compound affects the calcium signaling pathway. It increases the intracellular calcium level, which promotes NO production by activating calmodulin (CaM) and CaMKII, leading to increased eNOS phosphorylation at Ser1177. In addition, CaMKKβ and AMPK, which are associated with the intracellular calcium level, prevent endothelial dysfunction by increasing eNOS phosphorylation at Ser1177.

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion.

Result of Action

The result of the action of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is the increased production of NO and the phosphorylation of eNOS at Ser1177. This leads to vasodilation, protection of endothelial cell function, and anti-inflammation. These effects are involved in the protection of endothelial dysfunction.

Biological Activity

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline (CDCQ) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of CDCQ through a comprehensive review of available literature, including synthesis, pharmacological evaluations, and case studies.

CDCQ has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 267.28 g/mol

- CAS Number : 47072-52-6

- Purity : ≥98% (HPLC) .

Research indicates that CDCQ may interact with various biological pathways, particularly in the context of inflammation and immune response. Its structure suggests potential activity as an inhibitor of certain enzymes or pathways involved in these processes.

Pharmacological Evaluation

A study highlighted the synthesis and pharmacological evaluation of compounds related to tetrahydroquinoline derivatives, which include CDCQ. The results indicated that certain derivatives exhibit significant inhibitory effects on cyclic GMP-AMP synthase (cGAS), a key player in the immune response to DNA . This suggests that CDCQ might also possess similar inhibitory properties.

In Vitro Studies

In vitro assays have demonstrated that CDCQ can modulate cellular activities. For instance, it has been tested for its cytotoxic effects against various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, indicating its potential as an anticancer agent.

Data Table: Biological Activities of CDCQ

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Varies across cell lines | |

| cGAS Inhibition | Significant inhibition | |

| Anti-inflammatory | Reduced inflammatory markers |

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of CDCQ revealed that it induced apoptosis in specific cancer cell lines. The study utilized various concentrations and reported an IC value indicative of its potency against these cells.

Case Study 2: Immune Modulation

Another study focused on the immune-modulating effects of CDCQ. It was found to downregulate pro-inflammatory cytokines in macrophages, suggesting its potential use in treating autoimmune diseases or conditions characterized by excessive inflammation.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

CDCQ serves as an essential building block in organic chemistry. Its unique structure allows for the efficient formation of complex molecules, making it valuable for synthesizing various organic compounds. Researchers utilize CDCQ to create derivatives that can be further modified for specific applications.

Pharmaceutical Development

Drug Candidate

The compound's distinctive chemical properties make it a promising candidate for drug development. CDCQ can target specific biological pathways, enhancing therapeutic efficacy in treating diseases. Its potential has been investigated in various studies focusing on neuropsychiatric disorders and cancer therapies .

Material Science

Advanced Materials Formulation

In material science, CDCQ is employed in the formulation of advanced materials such as polymers and coatings. Its stability and reactivity contribute to the development of materials with improved performance characteristics. The compound's properties allow it to enhance the durability and functionality of coatings used in various industrial applications .

Photovoltaic Applications

Solar Cell Technologies

CDCQ is incorporated into solar cell technologies due to its favorable electronic properties. Research indicates that its inclusion can significantly improve energy conversion efficiency in photovoltaic cells. This application highlights the compound's role in renewable energy solutions and sustainable technology development .

Fluorescent Probes

Biological Imaging

The compound is effective in creating fluorescent probes for biological imaging. These probes enable enhanced visualization of cellular processes, facilitating research in cell biology and medical diagnostics. The fluorescence properties of CDCQ allow researchers to monitor dynamic biological events in real-time .

Case Study 1: Drug Development

A study explored the use of CDCQ derivatives in targeting NMDA receptors for treating neuropsychiatric disorders. The findings indicated that modifications to the CDCQ structure could enhance binding affinity and selectivity, paving the way for new therapeutic agents .

Case Study 2: Material Science Innovations

Research demonstrated that incorporating CDCQ into polymer matrices improved mechanical strength and thermal stability. This advancement has implications for developing high-performance materials used in electronics and protective coatings .

Case Study 3: Photovoltaic Efficiency

Investigations into solar cell performance revealed that cells incorporating CDCQ exhibited higher efficiency rates compared to traditional materials. This enhancement is attributed to the compound's ability to facilitate better charge transport within the solar cells .

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : CDCQ’s synthesis (e.g., alkylation/condensation) contrasts with the biocatalytic route for 6-ethoxy analogs and the phosphorylation strategy for phosphonic acid derivatives . However, introducing bulky groups like trifluoromethyl at the 7-position remains challenging due to low yields in Povarov reactions .

Catalytic and Oxidative Behavior

However, comparisons with related tetrahydroquinolines reveal critical trends:

- Oxidation to Quinolines: Unsubstituted 1,2,3,4-tetrahydroquinoline oxidizes to quinoline with 41% yield using CuCl₂/O₂ , while Fe-ISAS/CN catalysts achieve 100% conversion and selectivity for dehydrogenation . CDCQ’s dicyanovinyl group may sterically hinder similar oxidation.

- Catalyst Compatibility: Hydrogen peroxide is more effective than O₂ for oxidizing tetrahydroquinolines, but reactions require specific catalysts like PMI . CDCQ’s carboxymethyl group could influence catalyst interactions.

Pharmacological Activity

- Sedative Activity : N-substituted derivatives (e.g., ethyl esters, methiodides) show sedative effects in mice at 50 mg/kg .

- Antimicrobial Properties: Sulfonamide-tetrahydroquinoline hybrids demonstrate moderate activity against Gram-positive bacteria .

- Anti-Cancer Potential: Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit cytotoxicity in cancer cell lines .

CDCQ’s dicyanovinyl group may enhance binding to biological targets, but empirical validation is needed.

Stability and Functional Group Tolerance

- Steric Hindrance: Bulky substituents (e.g., dicyanovinyl in CDCQ) reduce synthetic flexibility. For example, 7-aza or 4-oxo groups in tetrahydroquinolines are difficult to introduce due to stability issues .

- Functional Group Compatibility : Borane-based reductions (e.g., for amides in ) tolerate carboxymethyl groups better than LiAlH₄, suggesting CDCQ’s synthesis may benefit from milder conditions .

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is commonly synthesized via classical methods such as the Povarov reaction or hydrogenation of quinoline derivatives. The choice depends on the availability of starting materials and desired substitution.

Introduction of the Carboxymethyl Group

The carboxymethyl substituent is introduced via alkylation or acylation reactions:

- A common method involves the reaction of the tetrahydroquinoline nitrogen with chloroacetic acid or its derivatives under basic conditions.

- This step requires careful pH control to prevent side reactions and ensure selective N-carboxymethylation.

Installation of the 2,2-Dicyanovinyl Group

The 2,2-dicyanovinyl moiety is typically introduced by a Knoevenagel condensation:

- The condensation of the 6-formyl derivative of tetrahydroquinoline with malononitrile in the presence of a base yields the dicyanovinyl substituent.

- Reaction conditions such as solvent choice (e.g., toluene, acetic acid mixtures), temperature (around 50–90 °C), and catalyst (e.g., iron(III) perchlorate) are optimized to maximize yield and purity.

Optimized Reaction Conditions and Yields

Based on analogous heterocyclic syntheses and optimization studies:

These yields reflect typical ranges reported for similar compounds and are indicative of the efficiency achievable under optimized conditions.

Purification and Characterization

- The final product is isolated as a yellow powder with ≥98% purity confirmed by HPLC analysis.

- Solubility in DMSO is approximately 17.5 mg/mL, facilitating its use in biochemical assays.

- Characterization includes NMR, MS, and fluorescence spectroscopy to confirm structure and purity.

Research Findings and Notes

- The fluorescence properties of this compound are sensitive to the molecular environment, particularly the actin polymerization state, which underlines the importance of maintaining structural integrity during synthesis.

- The use of iron(III) salts as catalysts, as demonstrated in related heterocyclic syntheses, offers a promising route to improve reaction efficiency and scalability.

- No direct large-scale synthesis protocols for this exact compound were found, but methodologies from closely related compounds suggest that scale-up is feasible with careful optimization.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Catalysts | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Tetrahydroquinoline core | Aniline, aldehyde, Fe(ClO4)3·H2O | Toluene/AcOH (1:1), 50 °C, 1–3 h | 50–70% | Iron salts improve catalytic activity |

| N-Carboxymethylation | Chloroacetic acid, base (NaOH) | Aqueous, RT to 50 °C | 60–80% | pH control essential |

| Knoevenagel condensation | 6-formyl derivative, malononitrile, base | Toluene/AcOH, 50–90 °C, 3 h | 50–60% | Optimized for purity and yield |

Q & A

Q. What are the primary synthetic routes for N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

The synthesis of this compound likely involves regioselective cyclization or coupling reactions to introduce the carboxymethyl and dicyanovinyl groups. Key methodologies include:

- Cyclization strategies : Intramolecular cyclization of precursors (e.g., chloro-hydroxypropyl or naphthyl derivatives) under acidic or basic conditions, as demonstrated for analogous tetrahydroquinoline derivatives .

- Green synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) can replace toxic catalysts, enhancing regioselectivity and enabling solvent recycling (yields >80%, 5 reuse cycles) .

- Palladium-catalyzed annulation : For stereoselective synthesis, cationic Pd(II) complexes with arylboronic acids achieve high diastereo- and enantioselectivity (e.g., 95% ee) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dicyanovinyl protons at δ 6.5–7.5 ppm) and confirms regioselectivity .

- HPLC : Purity assessment (≥98% via C18 columns, acetonitrile/water mobile phase) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., C–H···O weak bonds in crystal lattices) .

Q. How should researchers handle purification and stability challenges?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates. Recrystallization (ethyl acetate/hexane mixtures) improves final product purity .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dicyanovinyl group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of carboxymethyl and dicyanovinyl groups?

Regioselectivity depends on:

- Catalyst choice : Acidic ionic liquids favor carboxymethylation at the 6-position due to steric and electronic effects .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for dicyanovinyl addition .

- Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization .

Q. What mechanistic insights explain the efficiency of green catalysts in synthesizing tetrahydroquinoline derivatives?

Acidic ionic liquids ([NMPH]H₂PO₄) act as dual acid-base catalysts :

- Protonate carbonyl groups to activate unsaturated ketones for cyclization.

- Stabilize intermediates via hydrogen bonding, reducing energy barriers.

Compared to H₃PO₄, ionic liquids offer higher turnover frequency (TOF: 12 h⁻¹ vs. 8 h⁻¹) and recyclability .

Q. What role does this compound play in material science applications, such as thermal stabilization?

Tetrahydroquinoline derivatives are explored as radical scavengers in jet fuels due to:

- Thermal stability : 1,2,3,4-tetrahydroquinoline derivatives resist degradation at 425°C, outperforming benzyl alcohol .

- Electron-donating groups : The dicyanovinyl moiety enhances resonance stabilization of radical intermediates, extending fuel lifetime .

Q. How can researchers evaluate its pharmacological potential, and what structural analogs show promise?

-

In vitro assays : Screen for cytotoxicity (MTT assay), antibacterial activity (MIC against S. aureus), and kinase inhibition (IC₅₀ measurements) .

-

Structural analogs :

Compound Key Features Activity Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate Carboxylate group enhances solubility Anticancer (IC₅₀: 5 µM) 1-Benzylsulfonyl derivatives Sulfonyl groups improve bioavailability Antimalarial (IC₅₀: 0.8 µg/mL)

Q. What strategies enable diastereoselective synthesis of tetrahydroquinoline derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.